molecular formula C19H22N4O2S2 B1252002 N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide

N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide

Cat. No. B1252002
M. Wt: 402.5 g/mol
InChI Key: HPRDWUINIZYOTM-UHFFFAOYSA-N
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Description

N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide is a substituted aniline and a member of methoxybenzenes.

Scientific Research Applications

Neuropharmacological Applications

The compound 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a potent member of a novel series of selective serotonin-3 receptor antagonists, has been identified for its significant neuropharmacological potential. In vitro binding profiles in neuroblastoma-glioma cells and the ability to effectively penetrate the blood-brain barrier in vivo suggest its utility in neuropharmacological studies and potential therapeutic applications (Rosen et al., 1990).

Anticancer Properties

Research has demonstrated the anticancer properties of thiazolyl azo dye ligands and their metal complexes, highlighting the potential of such compounds in cancer treatment. The synthesized compounds showed significant in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019). Additionally, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown remarkable potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition

Compounds like (Methoxyalkyl)thiazoles have been identified as novel and potent inhibitors of the enzyme 5-lipoxygenase (5-LPO), suggesting their potential as therapeutic agents for diseases where 5-LPO plays a crucial role (Bird et al., 1991). Additionally, the synthesis of N-methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide and its hypoglycemic activity highlight potential applications in diabetes management (Qun-chao, 2013).

Alzheimer's Disease Therapy

N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been evaluated as potential agents for Alzheimer's therapy. These compounds are designed to sequester, redistribute, and/or remove metal ions, which is a promising approach in neurodegenerative diseases like Alzheimer's (Scott et al., 2011).

properties

Product Name

N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[5-[2-(3-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C19H22N4O2S2/c1-11(2)8-16(24)23-19-20-12(3)17(27-19)15-10-26-18(22-15)21-13-6-5-7-14(9-13)25-4/h5-7,9-11H,8H2,1-4H3,(H,21,22)(H,20,23,24)

InChI Key

HPRDWUINIZYOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC(C)C)C2=CSC(=N2)NC3=CC(=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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